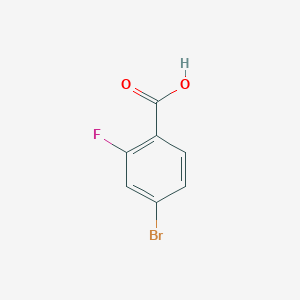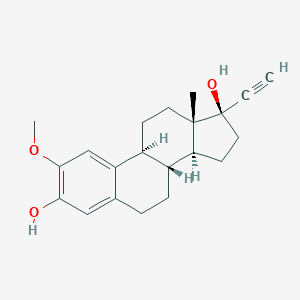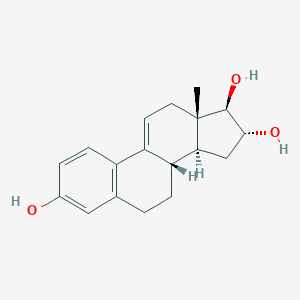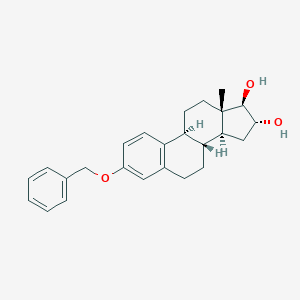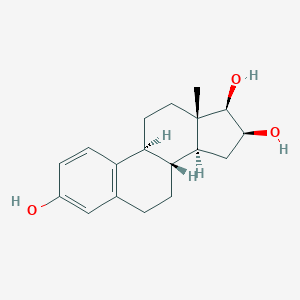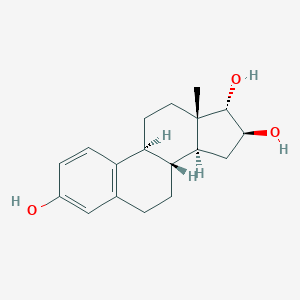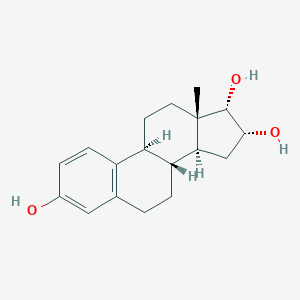
17-Epiestriol
Übersicht
Beschreibung
17alpha-Estriol is a naturally occurring steroidal estrogen. It is a minor and weak endogenous estrogen that is related to 17beta-Estradiol. The compound is known for its significantly lower estrogenic potency compared to 17beta-Estradiol. It is the C17 epimer of estradiol and has approximately 100-fold lower estrogenic potency than 17beta-Estradiol .
Wissenschaftliche Forschungsanwendungen
17alpha-Östriol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von steroidalen Östrogenen verwendet.
Biologie: Es wird verwendet, um die Interaktionen mit Östrogenrezeptoren und die östrogene Aktivität zu untersuchen.
Medizin: Es wird hinsichtlich seiner möglichen therapeutischen Wirkungen bei der Hormonersatztherapie und anderen Östrogen-bedingten Erkrankungen untersucht.
Industrie: Es wird bei der Herstellung verschiedener pharmazeutischer Formulierungen verwendet.
5. Wirkmechanismus
17alpha-Östriol entfaltet seine Wirkungen durch Bindung an Östrogenrezeptoren, insbesondere an Östrogenrezeptor-alpha und Östrogenrezeptor-beta. Es hat eine bevorzugte Affinität zu Östrogenrezeptor-alpha gegenüber Östrogenrezeptor-beta. Obwohl es als Agonist der nuklearen Östrogenrezeptoren deutlich schwächer ist als 17beta-Östradiol, wurde festgestellt, dass es an den im Gehirn exprimierten Östrogenrezeptor-X bindet und diesen mit größerer Potenz aktiviert als 17beta-Östradiol .
Ähnliche Verbindungen:
17beta-Östradiol: Ein stärkeres Östrogen mit höherer östrogener Aktivität.
Östron: Ein weiteres natürlich vorkommendes Östrogen mit mittlerer Potenz.
Einzigartigkeit: 17alpha-Östriol ist einzigartig aufgrund seiner deutlich geringeren östrogenen Potenz und seiner bevorzugten Bindung an Östrogenrezeptor-alpha. Es zeigt auch einzigartige Bindungseigenschaften an den im Gehirn exprimierten Östrogenrezeptor-X, was darauf hindeutet, dass es unterschiedliche neuroprotektive Rollen haben könnte .
Wirkmechanismus
Target of Action
17-Epiestriol, also known as 16α-hydroxy-17α-estradiol, is a minor and weak endogenous estrogen . It is a selective agonist of the estrogen receptor beta (ERβ) . ERβ is one of two main types of estrogen receptors, the other being estrogen receptor alpha (ERα). ERβ has a critical role in many biological processes, including the regulation of the immune and central nervous systems, and the development and function of the cardiovascular system .
Mode of Action
This compound interacts with its primary target, ERβ, by binding to it . This binding triggers a series of biochemical reactions that lead to changes in the expression of certain genes. Specifically, this compound has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro .
Biochemical Pathways
The binding of this compound to ERβ affects several biochemical pathways. One of the key pathways influenced by this interaction is the TNFα-induced VCAM-1 expression pathway . VCAM-1 is a protein that mediates the adhesion of lymphocytes, monocytes, eosinophils, and basophils to vascular endothelium. It also participates in the progression of atherosclerosis .
Pharmacokinetics
As an endogenous estrogen, it is likely that this compound follows similar metabolic pathways as other estrogens .
Result of Action
The action of this compound results in the inhibition of VCAM-1 expression . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as cell adhesion, immune response, and inflammation . Furthermore, this compound induces the expression of endothelial nitric-oxide synthase mRNA and protein, which plays a crucial role in vascular homeostasis .
Biochemische Analyse
Biochemical Properties
17-Epiestriol is a selective agonist of the estrogen receptor beta (ERβ) . It is described as a relatively weak estrogen, which is in accordance with its relatively low affinity for the estrogen receptor alpha (ERα) .
Cellular Effects
This compound has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the estrogen receptor beta (ERβ). This binding interaction leads to the inhibition of TNFα-induced VCAM-1 mRNA as well as protein expression in human umbilical vein endothelial cells .
Metabolic Pathways
This compound is a metabolite of estrone and is formed via a 16α-hydroxy estrone intermediate by reduction of the C-17 ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Estriol typically involves the reduction of estrone or estradiol. One common method includes the reduction of estrone using sodium borohydride in methanol, followed by oxidation with Jones reagent to yield 17alpha-Estriol .
Industrial Production Methods: Industrial production of 17alpha-Estriol often involves the microbial transformation of plant sterols. This biotechnological approach is preferred due to its efficiency and eco-friendliness. The process involves the use of specific microorganisms that can convert plant sterols into 17alpha-Estriol through a series of enzymatic reactions .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 17alpha-Östriol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Östron oxidiert werden.
Reduktion: Es kann zu Östradiol reduziert werden.
Substitution: Es kann Substitutionsreaktionen an den Hydroxylgruppen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Jones-Reagenz (Chromsäure in Aceton) wird üblicherweise verwendet.
Reduktion: Natriumborhydrid in Methanol ist ein typisches Reduktionsmittel.
Substitution: Verschiedene Reagenzien können verwendet werden, abhängig von der gewünschten Substitution.
Hauptprodukte:
Oxidation: Östron.
Reduktion: Östradiol.
Substitution: Verschiedene substituierte Östriol-Derivate.
Vergleich Mit ähnlichen Verbindungen
17beta-Estradiol: A more potent estrogen with higher estrogenic activity.
Estrone: Another naturally occurring estrogen with intermediate potency.
Estriol: A weak estrogen similar to 17alpha-Estriol but with different biological activity.
Uniqueness: 17alpha-Estriol is unique due to its significantly lower estrogenic potency and its preferential binding to estrogen receptor alpha. It also shows unique binding properties to brain-expressed estrogen receptor-X, suggesting it may have distinct neuroprotective roles .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-PNVOZDDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858947 | |
| Record name | 17-Epiestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-Epiestriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1228-72-4 | |
| Record name | 17-Epiestriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17alpha-Estriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17alpha-Estriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Epiestriol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17-Epiestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,16α,17α-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 17.ALPHA.-ESTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7IHY560Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17-Epiestriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


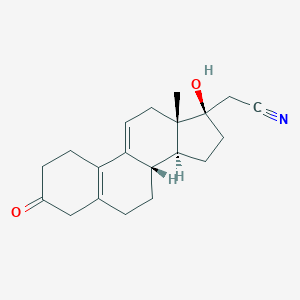

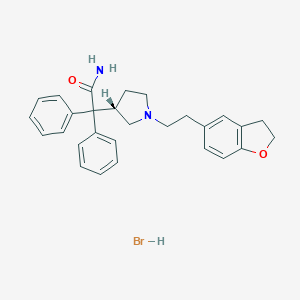
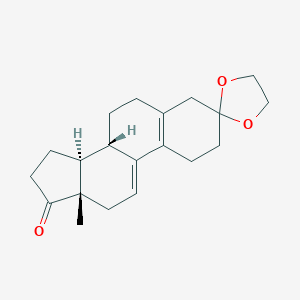
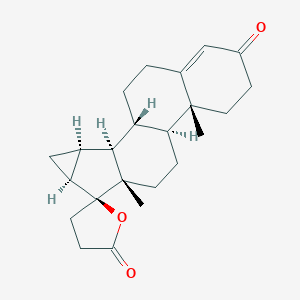
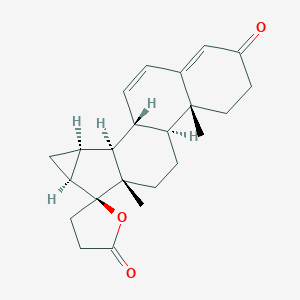
![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)

